1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

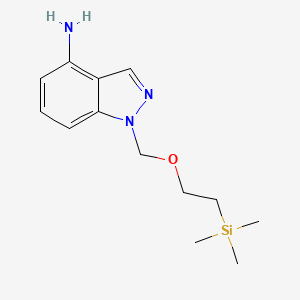

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1H-Indazol-4-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]-, as documented in chemical databases and regulatory filings. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the indazole ring system serves as the parent structure and substituents are named according to their attachment points and chemical nature. The structural representation reveals a complex molecular architecture consisting of the bicyclic indazole core with an amino group positioned at the 4-position of the benzene ring portion.

The protecting group moiety, 2-(trimethylsilyl)ethoxymethyl, represents a sophisticated synthetic strategy commonly employed in organic synthesis to temporarily mask reactive functionality. This group is attached to the nitrogen atom at position 1 of the indazole ring system, providing steric and electronic protection during synthetic transformations. The trimethylsilyl component contributes to the overall lipophilicity of the molecule while maintaining the ability for selective deprotection under specific reaction conditions.

Alternative systematic names documented in chemical literature include 1-(2-trimethylsilylethoxymethyl)indazol-4-amine, reflecting different approaches to nomenclature prioritization. The International Union of Pure and Applied Chemistry structural representation can be expressed through various chemical notation systems, including the International Chemical Identifier string and Simplified Molecular Input Line Entry System notation, both of which provide unambiguous digital representations of the molecular structure.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The primary Chemical Abstracts Service Registry Number for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine is 697739-02-9, which serves as the definitive identifier for this compound in chemical databases and regulatory systems. This unique numerical identifier provides unambiguous chemical identification across international chemical information systems and facilitates accurate communication between researchers, regulatory agencies, and commercial entities.

The compound is also catalogued in the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database under the identifier DTXSID60739960. This database entry provides additional validation of the compound's identity and links to relevant toxicological and environmental data where available. The Distributed Structure-Searchable Toxicity identifier system represents a comprehensive effort to organize chemical information for regulatory and research purposes.

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Registry Number | 697739-02-9 | Chemical Abstracts Service |

| Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID60739960 | United States Environmental Protection Agency |

| International Chemical Identifier | InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3 | International Union of Pure and Applied Chemistry |

| International Chemical Identifier Key | VAAFLGXLLLTFPB-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

Additional molecular descriptors include the Simplified Molecular Input Line Entry System notation CSi(C)CCOCN1C2=CC=CC(=C2C=N1)N, which provides a linear text representation of the molecular structure suitable for database searching and computational analysis. These various identifier systems work together to ensure comprehensive chemical identification across different platforms and applications.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₁₃H₂₁N₃OSi, indicating a composition of thirteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, one oxygen atom, and one silicon atom. This formula reflects the complex molecular architecture that combines the indazole heterocyclic system with the trimethylsilyl-ethoxymethyl protecting group functionality.

The molecular weight calculation yields a precise value of 263.411 daltons based on current atomic mass standards. This molecular weight places the compound in a range typical for small molecule pharmaceutical intermediates and synthetic building blocks. The relatively modest molecular weight facilitates handling and purification procedures while maintaining sufficient structural complexity for selective synthetic applications.

| Atomic Component | Count | Atomic Mass (u) | Contribution to Molecular Weight (u) |

|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 |

| Hydrogen | 21 | 1.008 | 21.168 |

| Nitrogen | 3 | 14.007 | 42.021 |

| Oxygen | 1 | 15.999 | 15.999 |

| Silicon | 1 | 28.085 | 28.085 |

| Total | 39 | - | 263.416 |

The slight discrepancy between calculated and reported molecular weights reflects rounding conventions and measurement precision in different analytical systems. The molecular formula provides essential information for mass spectrometric analysis, elemental analysis verification, and computational modeling studies. The presence of silicon in the molecular formula is particularly significant, as this element is not commonly found in biological systems but is frequently employed in synthetic protecting group strategies.

Isomeric Considerations and Tautomeric Forms

The structural analysis of this compound reveals several important isomeric and tautomeric considerations that influence its chemical behavior and synthetic utility. The indazole core system exhibits inherent tautomeric equilibrium between 1H-indazole and 2H-indazole forms, though the presence of the bulky protecting group at the nitrogen-1 position effectively locks the molecule in the 1H-tautomeric state. This tautomeric preference is crucial for maintaining consistent chemical reactivity and biological activity profiles during synthetic applications.

Research on indazole tautomerism indicates that 1H-indazole represents the thermodynamically favored form in most chemical environments, with the 2H-tautomer being significantly less stable. The attachment of the trimethylsilyl-ethoxymethyl protecting group to nitrogen-1 provides additional stabilization of the 1H-form through steric hindrance and electronic effects. This stabilization prevents unwanted tautomeric interconversion that could complicate synthetic procedures or analytical characterization.

The compound does not exhibit geometric isomerism due to the absence of carbon-carbon double bonds or other geometric constraints that would generate cis-trans relationships. However, the presence of the chiral silicon center theoretically creates the possibility for stereoisomerism, though this is typically not significant due to the rapid interconversion of silicon stereoisomers under normal reaction conditions.

| Tautomeric Form | Relative Stability | Structural Features | Synthetic Relevance |

|---|---|---|---|

| 1H-Indazole | Highly Favored | Nitrogen-1 protonated, aromatic character maintained | Primary synthetic target |

| 2H-Indazole | Disfavored | Nitrogen-2 protonated, quinoid character | Synthetic side product |

| 3H-Indazole | Highly Disfavored | Non-aromatic, lacks heteroaromatic character | Not synthetically relevant |

The protecting group strategy employed in this compound design reflects sophisticated understanding of tautomeric preferences and synthetic requirements. The 2-(trimethylsilyl)ethoxymethyl group not only prevents unwanted side reactions at nitrogen-1 but also provides a convenient handle for selective deprotection when synthetic objectives require exposure of the free indazole nitrogen. This dual functionality makes the compound particularly valuable in complex synthetic sequences where precise control of reactivity is essential.

Eigenschaften

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAFLGXLLLTFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739960 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-02-9 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme

$$

\text{1H-indazole-4-amine} + \text{2-(trimethylsilyl)ethoxymethyl chloride} \xrightarrow[\text{anhydrous solvent}]{\text{triethylamine, inert atmosphere}} \text{this compound}

$$

Key Points:

- Nucleophile: The amine group on 1H-indazole-4-amine acts as the nucleophile attacking the electrophilic carbon of the chloromethyl group.

- Electrophile: 2-(Trimethylsilyl)ethoxymethyl chloride provides the protected ethoxymethyl group.

- Base: Triethylamine scavenges the released HCl, driving the reaction forward.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred.

- Atmosphere: Inert gas (e.g., nitrogen or argon) is used to exclude moisture and oxygen.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Temperature | 0 °C to room temperature | Lower temperatures minimize side reactions |

| Solvent | Anhydrous dichloromethane (DCM) or THF | Ensures dryness, prevents hydrolysis |

| Base | Triethylamine (1.1–1.5 equiv.) | Neutralizes HCl byproduct |

| Reaction Time | 2–24 hours | Depends on scale and reagent purity |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Work-up | Aqueous quench, extraction, drying agent | Followed by purification |

Purification Techniques

- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is common to separate the product from unreacted starting materials and byproducts.

- Recrystallization: Suitable solvents include ethyl acetate, ethanol, or their mixtures to obtain high-purity crystalline product.

- Industrial Scale: Continuous flow reactors may be employed to enhance reaction control, scalability, and reproducibility, with downstream purification by automated chromatography or crystallization.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic substitution (S_N2) where the lone pair on the amine nitrogen attacks the electrophilic carbon attached to the chlorine in 2-(trimethylsilyl)ethoxymethyl chloride, displacing chloride ion and forming the protected amine derivative.

Chemical Reaction Analysis

| Reaction Type | Common Reagents | Typical Conditions | Products Formed |

|---|---|---|---|

| Nucleophilic Substitution | Triethylamine, anhydrous solvents | Room temperature, inert atmosphere | This compound |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Mild to moderate temperatures | Hydroxylated derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous, low temperature | Reduced amine derivatives |

Scale-Up and Industrial Considerations

- Continuous Flow Synthesis: Enables precise control over reaction parameters, improving yield and safety.

- Automation: Automated reagent addition and purification systems enhance reproducibility.

- Purity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product identity and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Starting materials | 1H-indazole-4-amine, 2-(trimethylsilyl)ethoxymethyl chloride | Precursors for nucleophilic substitution |

| Base addition | Triethylamine (1.1–1.5 equiv.) | Neutralizes HCl, promotes reaction |

| Solvent | Anhydrous DCM or THF | Provides inert medium |

| Temperature control | 0 °C to room temperature | Controls reaction rate and selectivity |

| Atmosphere | Nitrogen or argon | Prevents moisture/oxidation |

| Reaction time | 2–24 hours | Ensures complete conversion |

| Work-up | Aqueous quench, extraction | Removes impurities |

| Purification | Column chromatography, recrystallization | Obtains high-purity product |

Research Findings and Literature Support

- The synthesis method is well-documented in organic synthesis literature and commercial chemical supplier data, emphasizing the importance of anhydrous conditions and base presence to achieve high yields.

- The indazole core is typically synthesized through palladium-catalyzed or metal-free cyclization methods from hydrazone precursors, but the specific compound here is obtained by functionalizing the amine group on preformed 1H-indazole-4-amine.

- The trimethylsilyl group acts as a protecting group, enhancing the compound’s stability and facilitating further synthetic transformations.

- Industrial production benefits from continuous flow technology, allowing safer handling of reactive intermediates and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the trimethylsilyl group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Triethylamine, anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C_{13}H_{18}N_{4}OSi

- Molecular Weight : 263.41 g/mol

- CAS Number : 697739-02-9

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Using reagents such as hydrogen peroxide.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Nucleophilic substitution at the trimethylsilyl group.

Organic Synthesis

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine serves as a versatile building block in organic synthesis, particularly in forming complex heterocyclic compounds. Its trimethylsilyl group allows for the protection of functional groups, facilitating multi-step synthetic pathways.

Biological Research

The compound is explored for its potential as a biochemical probe due to its ability to interact with various biological molecules. Studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigation.

Medicinal Chemistry

Research indicates that this compound could have therapeutic applications. Its unique structure may contribute to its efficacy against certain diseases, particularly in targeting specific biochemical pathways involved in inflammation and cancer progression.

Material Science

In industrial applications, this compound is utilized in developing advanced materials. It serves as a precursor for synthesizing functionalized polymers, which are essential in creating new materials with tailored properties.

Study 1: Anticancer Activity

A study investigated the anticancer properties of indazole derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Study 2: Biochemical Probing

Research focused on the interaction of this compound with specific proteins involved in inflammatory responses. The findings demonstrated that it could modulate these interactions, providing insights into its role as a biochemical probe for studying inflammation.

Study 3: Material Development

An investigation into the use of this compound in polymer synthesis showed promising results. The incorporation of the indazole moiety into polymer matrices enhanced thermal stability and mechanical properties, indicating its utility in material science applications.

Uniqueness

The combination of the indazole ring with the trimethylsilyl group imparts distinct chemical and biological properties to this compound, differentiating it from similar compounds and enhancing its applicability across various fields.

Wirkmechanismus

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The indazole ring is known to interact with various biological targets, contributing to the compound’s overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

highlights structurally related indazole derivatives with computed similarity scores:

- 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (Similarity: 0.74): Shares the SEM-protected indazole core but lacks the C4 amine, instead bearing bromine substituents at C5 and C5. This compound is optimized for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogenated positions .

- 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine (Similarity: 0.73): Features a tetrahydropyran (THP) protecting group instead of SEM. The THP group is less stable under acidic conditions but easier to remove via hydrolysis, making it suitable for specific synthetic workflows .

- tert-Butyl 6-bromo-1H-indazole-1-carboxylate (Similarity: 0.68): Utilizes a tert-butyloxycarbonyl (Boc) group for N1 protection. Boc is acid-labile, requiring careful handling in acidic environments, but offers orthogonal protection strategies when combined with SEM .

Comparative Data Table

Biologische Aktivität

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This compound features a trimethylsilyl group and an ethoxy group, which contribute to its unique properties and potential medicinal applications. The exploration of its biological activity has garnered interest due to its potential as an anticancer agent and other therapeutic uses.

- Molecular Formula : C12H18N4OSi

- Molecular Weight : Approximately 250.36 g/mol

The compound's structure allows for various interactions with biological targets, which is crucial for its mechanism of action.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Studies indicate that indazole derivatives, including this compound, possess significant anticancer properties. For instance:

- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, particularly in breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 52 nM to 74 nM .

- The compound has been linked to cell cycle arrest at the G2/M phase, which is a critical mechanism in cancer treatment .

The mechanism through which this compound exerts its effects involves:

- Inhibition of Protein Kinases : The compound shows potential in inhibiting various protein kinases, which are crucial in cell signaling pathways related to cancer progression .

- Microtubule Disruption : It has been observed to disrupt microtubule formation, leading to mitotic catastrophe in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects | IC50 (nM) |

|---|---|---|---|

| 1H-Indazole | Basic indazole structure | Less functionalized | N/A |

| 3-Aminoindazole | Amino substitution at position 3 | Enhanced biological activity | N/A |

| 2H-Indazole Derivative | Contains trimethylsilyl and ethoxy groups | Improved solubility and bioactivity | 52 - 74 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : Research has demonstrated that the introduction of the trimethylsilyl group enhances solubility, which is beneficial for drug formulation .

- Cell-Based Assays : In cell-based assays, the compound showed promising results in inhibiting tumor necrosis factor-alpha (TNF-α) stimulated phosphorylation pathways, indicating its potential as a therapeutic agent against inflammation-related cancers .

Q & A

Basic Research Questions

Q. What are the optimal methods for introducing the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group during the synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine?

- The SEM group is typically introduced via alkylation of the indazole nitrogen using SEM-Cl (chloromethyl trimethylsilylethyl ether) under basic conditions. A mixture of sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous THF or DMF at 0–25°C is commonly employed. Reaction progress should be monitored via TLC or LC-MS, with purification by flash chromatography (silica gel, hexane/ethyl acetate gradients). The SEM group’s stability under mildly acidic or basic conditions makes it suitable for multi-step syntheses .

Q. Which analytical techniques are most reliable for confirming the structure and purity of SEM-protected indazole derivatives?

- A combination of 1H/13C NMR , high-resolution mass spectrometry (HRMS) , and HPLC is recommended. Key NMR signals include:

- Trimethylsilyl protons: δ 0.0–0.5 ppm (singlet, 9H).

- SEM ethoxy methylene protons: δ 4.5–5.5 ppm (multiplet).

- Indazole aromatic protons: δ 7.0–8.5 ppm.

- HRMS should confirm the molecular ion peak ([M+H]+) with <2 ppm error. HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Q. How does the SEM group influence the solubility and stability of 1H-indazol-4-amine derivatives in aqueous vs. organic solvents?

- The SEM group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability tests show SEM remains intact under neutral or mildly basic conditions but cleaves under strong acids (e.g., TFA) or fluoride ions (e.g., TBAF). Pre-formulation studies should assess pH-dependent degradation using UV-Vis or LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize unintended SEM deprotection during synthetic steps?

- Avoid protic solvents (e.g., MeOH, H₂O) and strongly acidic/basic reagents. For example, replace aqueous workups with solid-phase extraction (SPE) or anhydrous quenching. Use Lewis acids (e.g., ZnCl₂) instead of Brønsted acids in Friedel-Crafts reactions. Monitor SEM stability via periodic 1H NMR checks of the trimethylsilyl signal .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected byproducts) during SEM-protected indazole synthesis?

- Scenario : Discrepancies in NMR integration ratios or HRMS adducts.

- Methodology :

- Perform LC-MS/MS to identify byproducts (e.g., SEM cleavage or oxidation).

- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomers.

- Employ X-ray crystallography if crystalline intermediates form (e.g., SEM-protected salts) .

Q. How can computational modeling guide the design of SEM-protected indazole derivatives for target-specific bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). The SEM group’s steric bulk may hinder interactions, necessitating substituent optimization at the indazole 4-amino position.

- DFT calculations : Assess SEM’s electronic effects on indazole aromaticity and charge distribution. Correlate with experimental UV/IR spectra .

Q. What are the best practices for handling data reproducibility challenges in SEM-protected compound synthesis?

- Documentation : Record exact equivalents of SEM-Cl, reaction temperatures, and solvent batch sources (traces of water can deprotect SEM).

- Quality control : Use internal standards (e.g., deuterated SEM analogs) in NMR and calibrate LC-MS with reference standards.

- Collaborative validation : Reproduce results across labs using shared protocols and centralized analytical facilities .

Methodological Notes

- Purification : For SEM-protected intermediates, prioritize flash chromatography (silica gel, low-polarity eluents) over recrystallization to avoid hydrolysis.

- Stability testing : Store compounds under inert gas (N₂/Ar) at –20°C with desiccants. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.